molecular formula C16H16ClNO B2818182 4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol CAS No. 1232817-49-0

4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol

Cat. No. B2818182
CAS RN: 1232817-49-0
M. Wt: 273.76
InChI Key: HTJWKOXMXAOVJP-VCHYOVAHSA-N
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Description

The compound “4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C16H16ClNO and a molecular weight of 273.76 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a phenol group, a chloro group, an imino group, and an isopropylphenyl group . Further detailed structural analysis would require more specific data such as crystallographic or spectroscopic measurements.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.76 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis and characterization of imine compounds, including derivatives similar to 4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol. These compounds have been synthesized and their crystal structures determined using techniques such as single-crystal X-ray diffraction (XRD). The crystal packing and intermolecular interactions have been explored through Hirshfeld surface analysis and void analysis, providing insights into the strength of crystal packing (Ashfaq et al., 2022).

Optoelectronic Properties and Bioactivity

The optoelectronic properties and bioactivity of synthesized imine derivatives have been investigated using a combination of quantum chemical and molecular docking methods. These studies aim to understand the molecular structure and potential applications of these compounds in various fields, including their inhibition properties against crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022).

Environmental Applications

Some derivatives of phenolic compounds, including those structurally related to this compound, have been studied for their environmental applications, such as the degradation of priority pollutants in water. Techniques like liquid-solid extraction (LSE) followed by liquid chromatography with UV detection (LC-UV) have been employed to determine phenolic compounds in water, highlighting the relevance of these compounds in environmental monitoring and remediation (Castillo et al., 1997).

Catalytic and Photocatalytic Degradation

Studies have also focused on the catalytic and photocatalytic degradation of pollutants like 4-chlorophenol, which is structurally similar to the compound . These studies investigate the degradation pathways, the effects of various catalysts, and the potential environmental applications of these reactions (Eslami et al., 2018).

Antioxidant Properties

Research into the antioxidant properties of novel Schiff base complexes, including those related to this compound, has been conducted. These studies aim to evaluate the potential of these compounds as synthetic antioxidants, which could have implications for various disorders and diseases (Ibrahim et al., 2017).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information would typically be provided in the material safety data sheet (MSDS) for the compound.

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of similar Schiff base compounds . Additionally, its potential applications in proteomics research could be further investigated .

properties

IUPAC Name

4-chloro-2-[(4-propan-2-ylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-11(2)12-3-6-15(7-4-12)18-10-13-9-14(17)5-8-16(13)19/h3-11,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJWKOXMXAOVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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